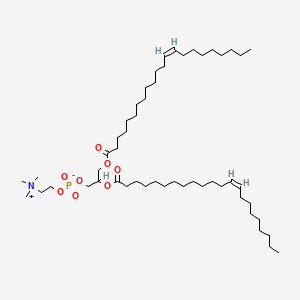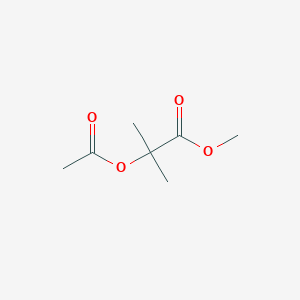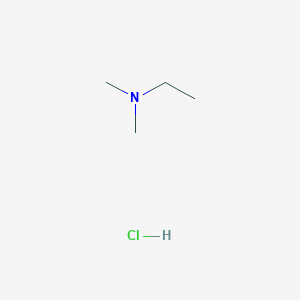
1,2,3,4,5,7-Hexachloronaphthalene
Overview
Description
1,2,3,4,5,7-Hexachloronaphthalene is a chemical compound with the molecular formula C10H2Cl6 . It is a type of polychlorinated naphthalene (PCN), which is a group of 75 chlorinated naphthalenes that are structurally similar to PCBs .
Synthesis Analysis
1,2,3,4,5,7-Hexachloronaphthalene has been synthesized via reductive dehalogenation of octachloronaphthalene by lithium aluminium hydride . The reduction proceeds via the substitution of one of the chlorine atoms in an alpha-position and the formation of 1,2,3,4,5,6,7-heptachloronaphthalene .
Molecular Structure Analysis
The molecular structure of 1,2,3,4,5,7-Hexachloronaphthalene was determined by single crystal X-ray diffraction methods . The compounds crystallize in the space group P21/c .
Physical And Chemical Properties Analysis
1,2,3,4,5,7-Hexachloronaphthalene has a density of 1.7±0.1 g/cm³, a boiling point of 393.9±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 73.5±0.3 cm³ . It has no H bond acceptors or donors, and no freely rotating bonds .
Scientific Research Applications
Gas Chromatographic Isolation
1,2,3,4,5,7-Hexachloronaphthalene (HxCN) has been studied for its isolation using gas chromatography. Imagawa and Yamashita (1997) achieved the separation of two pairs of HxCN isomers using GC columns with χyclodextrin and β-cyclodextrin as stationary phases. This method enabled the quantification of individual hexachloronaphthalene isomers, showing the potential for detailed analysis of this compound (Imagawa & Yamashita, 1997).
Synthesis and Characterization
Research has been conducted on the synthesis of HxCN. Haglund and Bergman (1989) obtained 1,2,3,5,6,7-Hexachloronaphthalene and 1,2,3,4,5,6,7-heptachloronaphthalene through the reduction of decachloro-1,4-dihydronaphthalene, contributing to the understanding of the chemical synthesis of these compounds (Haglund & Bergman, 1989).
Environmental and Biological Impact
Hexachloronaphthalene has been identified as a contaminant with significant environmental and biological impacts. Asplund et al. (1994) showed its selective retention in the liver of rats and its appearance in wildlife, suggesting its potential bioaccumulative nature and environmental persistence (Asplund, Jakobsson, Haglund, & Bergman, 1994).
Neurotoxicity Studies
Hexachloronaphthalene's potential neurotoxic effects have been explored. Lisek et al. (2020) studied its impact on neuronal in vitro models, indicating that it may lead to neurotoxicity via mitochondrial-dependent mechanisms involving the production of reactive oxygen species (Lisek et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1,2,3,4,5,7-hexachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6/c11-3-1-4-6(5(12)2-3)8(14)10(16)9(15)7(4)13/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRNUKWDDYPZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218140 | |
| Record name | 1,2,3,4,5,7-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,7-Hexachloronaphthalene | |
CAS RN |
67922-27-4 | |
| Record name | Naphthalene, 1,2,3,4,5,7-hexachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4,5,7-Hexachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















